molecular formula C20H22N2O B2448283 4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide CAS No. 2097914-08-2

4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2448283
CAS No.: 2097914-08-2
M. Wt: 306.409
InChI Key: BTFPORMIJFYGDM-UHFFFAOYSA-N
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Description

4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

IUPAC Name

4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(22-12-10-16(11-13-22)15-8-9-15)21-14-18-6-3-5-17-4-1-2-7-19(17)18/h1-7H,8-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFPORMIJFYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, palladium and rhodium catalysts are often used in hydrogenation reactions to achieve the desired piperidine structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide include other piperidine derivatives, such as:

  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylidene and naphthalen-1-ylmethyl groups, which may confer unique biological activities and chemical properties compared to other piperidine derivatives .

Biological Activity

4-Cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropylidene group and a naphthalen-1-ylmethyl moiety, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O
  • CAS Number : 2097914-08-2

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic, antitumor, and antimicrobial effects.

The biological activity of this compound is believed to result from its interaction with specific molecular targets. Piperidine derivatives often exert their effects by binding to various receptors or enzymes, modulating their activity. The precise mechanism for this compound remains to be fully elucidated, but it may involve:

  • Receptor Binding : Interaction with neurotransmitter receptors.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.

Antitumor Activity

Research has indicated that piperidine derivatives can possess significant antitumor properties. In a study evaluating various piperidine compounds, it was found that derivatives similar to this compound exhibited promising activity against cancer cell lines such as HepG2. These compounds were shown to inhibit cell proliferation and induce apoptosis at certain concentrations .

Antioxidant Properties

The antioxidant capacity of piperidine derivatives has been documented in several studies. The ability of this compound to scavenge free radicals could be significant in preventing oxidative stress-related diseases .

Antimicrobial Activity

Piperidine compounds have also demonstrated antimicrobial properties. Preliminary evaluations suggest that this compound may inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent .

Case Studies and Research Findings

StudyFindings
Cheng et al. (2011)Identified high activity in inhibiting coactivator-associated arginine methyltransferase 1 with similar piperidine structures, suggesting potential applications in hormone-dependent tumors .
T.A. Dar et al. (2022)Evaluated various substituted piperidinones for antioxidant and antibacterial activities; highlighted the importance of structural modifications for enhancing bioactivity .
ResearchGate StudyInvestigated N-(piperidine-4-yl)benzamide derivatives, revealing significant antitumor effects in HepG2 cells, supporting the potential of piperidine derivatives in cancer therapy .

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